3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S. It is a non-polymeric compound with a formal charge of 0 and a molecular weight of 209.222 Da . This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-1 .
Mode of Action
It is known that cox-1 inhibitors generally work by blocking the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The inhibition of COX-1 leads to a decrease in the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever . The downstream effects of this inhibition depend on the specific physiological context.
Pharmacokinetics
Similar compounds are generally well absorbed and metabolized in the liver .
Result of Action
The result of the action of this compound would be a reduction in the levels of prostaglandins due to the inhibition of COX-1 . This could potentially lead to a decrease in inflammation, pain, and fever.
Action Environment
The action, efficacy, and stability of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances can affect its metabolism and excretion .
Preparation Methods
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 2-aminophenols and 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzothiazine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include derivatives of the original benzothiazine structure .
Scientific Research Applications
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties. Additionally, this compound is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities .
Comparison with Similar Compounds
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid can be compared with other similar compounds such as 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid. These compounds share a similar core structure but differ in the position and nature of substituents on the benzothiazine ring. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from these related compounds .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIQHWMFUZMWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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